![molecular formula C13H17NO4S B8408957 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B8408957.png)
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal importance. The tosyl group (p-toluenesulfonyl) attached to the pyrrolidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
The synthesis of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with tosyl chloride under basic conditions. One common method includes the following steps:
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate acetic acid derivative to form pyrrolidine-2-acetic acid.
Tosylation: The pyrrolidine-2-acetic acid is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen atom.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating various biochemical reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: These compounds exhibit diverse biological activities and are used in drug discovery.
The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and stability, making it a valuable intermediate in various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(14)9-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) |
Clé InChI |
FLKGPVZNKVSXBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)
![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
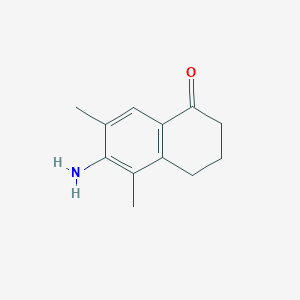
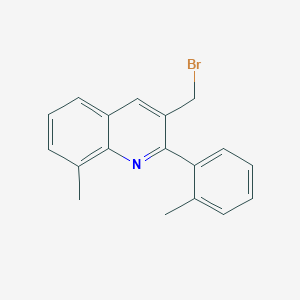

![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)
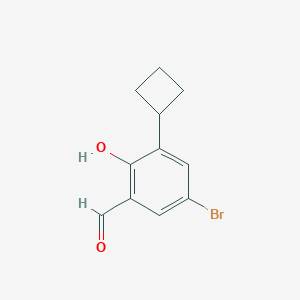
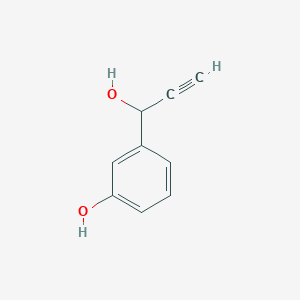
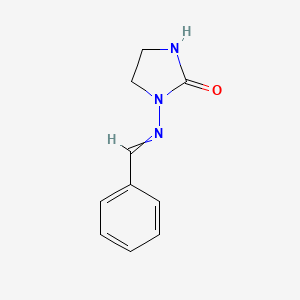
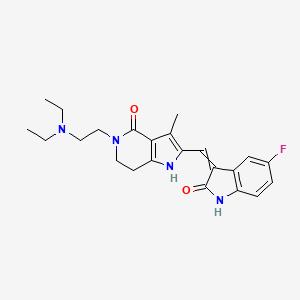
![6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8408975.png)
![2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8408980.png)
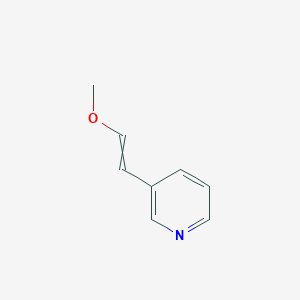
![6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8408992.png)
